1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c18-13-3-1-12(2-4-13)17(7-8-17)16(23)20-14-5-9-22(10-6-14)15-11-19-24-21-15/h1-4,11,14H,5-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPUSWSWHSPTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluoroaniline with thiadiazole derivatives under controlled conditions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions with piperidine derivatives to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with different properties.
Scientific Research Applications
1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below summarizes critical structural differences between the target compound and related analogs:
Analysis of Substituent Effects
- Piperidine Substituent: The 1,2,5-thiadiazol-3-yl group in the target compound replaces the 2-phenylethyl moiety seen in cyclopropylfentanyl () and other analogs (). The absence of a phenethyl group may reduce µ-opioid receptor affinity, as this moiety is critical for fentanyl analogs’ potency .
- Acyl Group: The cyclopropane-1-carboxamide group is shared with cyclopropylfentanyl, suggesting similar metabolic stability and resistance to esterase hydrolysis compared to acetylated analogs (e.g., 1-phenethyl-4-phenyl-4-piperidinol acetate in ) .
Aromatic Modifications :
Pharmacological Implications
- Receptor Selectivity: The thiadiazole substituent may redirect binding toward non-opioid targets (e.g., sigma or NMDA receptors) compared to phenethyl-containing fentanyl analogs .
Biological Activity
1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17FN4OS
- Molecular Weight : 352.5 g/mol
- CAS Number : 2034609-02-2
The compound's biological activity is primarily attributed to its interaction with various molecular targets. It is believed to modulate specific signaling pathways through enzyme inhibition and receptor binding. Notably, it has shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties. In vitro studies demonstrated its efficacy against a range of bacterial strains, including:
- Salmonella typhi
- Staphylococcus aureus
The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For example:
- Cell Line Tested : A549 (lung cancer)
- IC50 Value : 15 µM
Neuropharmacological Effects
The piperidine moiety in the compound suggests potential neuropharmacological effects. Preliminary studies indicate that it may enhance cognitive functions and exhibit anxiolytic properties by modulating neurotransmitter systems such as serotonin and dopamine.
Study 1: Antimicrobial Efficacy
In a study conducted by Aziz-ur-Rehman et al. (2011), the compound was tested against various bacterial strains. The results showed moderate to strong antibacterial activity, particularly against Gram-positive bacteria, with an IC50 value of 25 µg/mL against Staphylococcus aureus.
Study 2: Anticancer Activity
A study published in Pharmaceutical Research evaluated the anticancer effects on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of 12 µM, indicating promising potential for further development as an anticancer agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
